Proglobeflowery acid
Proglobeflowery acid
3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted with a methoxy group at C-3 and a polyprenyl chain of unspecified length at C-5. It is an olefinic compound, a monohydroxybenzoic acid and a methoxybenzoic acid. It is a conjugate acid of a 3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoate.
4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. 4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. 4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
146367-85-3
VCID:
VC21149368
InChI:
InChI=1S/C13H16O4/c1-8(2)4-5-9-6-10(13(15)16)7-11(17-3)12(9)14/h4,6-7,14H,5H2,1-3H3,(H,15,16)
SMILES:
CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C
Molecular Formula:
C13H16O4
Molecular Weight:
236.26 g/mol
Proglobeflowery acid
CAS No.: 146367-85-3
Cat. No.: VC21149368
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted with a methoxy group at C-3 and a polyprenyl chain of unspecified length at C-5. It is an olefinic compound, a monohydroxybenzoic acid and a methoxybenzoic acid. It is a conjugate acid of a 3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoate. 4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. 4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 146367-85-3 |
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)benzoic acid |
| Standard InChI | InChI=1S/C13H16O4/c1-8(2)4-5-9-6-10(13(15)16)7-11(17-3)12(9)14/h4,6-7,14H,5H2,1-3H3,(H,15,16) |
| Standard InChI Key | DWHDSRHHYMSXSP-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C |
| Canonical SMILES | CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator